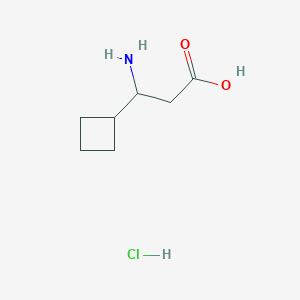
1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Etilfenoxi)fenil)-N-metilmetanamina es un compuesto orgánico que pertenece a la clase de las fenilmetanaminas. Este compuesto se caracteriza por la presencia de un grupo etilfenoxi unido a un anillo fenilo, que está conectado a una porción de metilmetanamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-(4-Etilfenoxi)fenil)-N-metilmetanamina normalmente implica reacciones de sustitución aromática nucleofílica. Un método común implica la reacción de 4-etilfenol con 4-fluoronitrobenceno para formar 4-(4-etilfenoxi)nitrobenceno. Este intermedio se reduce entonces a 4-(4-etilfenoxi)anilina, que se hace reaccionar posteriormente con formaldehído y metilamina para obtener el producto final .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-(4-Etilfenoxi)fenil)-N-metilmetanamina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el anillo fenilo puede sustituirse con varios nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Hidruro de sodio u otras bases fuertes en disolventes apróticos.
Principales Productos Formados
Oxidación: Formación de los correspondientes compuestos fenólicos.
Reducción: Formación de derivados de aminas.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
1-(4-(4-Etilfenoxi)fenil)-N-metilmetanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con varias biomoléculas.
Medicina: Investigado por sus potenciales propiedades terapéuticas, incluido su papel como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(4-(4-Etilfenoxi)fenil)-N-metilmetanamina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso. Por ejemplo, en química medicinal, puede interactuar con receptores de neurotransmisores, influyendo en sus vías de señalización .
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(4-(4-Metilfenoxi)fenil)-N-metilmetanamina
- 1-(4-(4-Clorofenoxi)fenil)-N-metilmetanamina
- 1-(4-(4-Bromofenoxi)fenil)-N-metilmetanamina
Unicidad
1-(4-(4-Etilfenoxi)fenil)-N-metilmetanamina es único debido a la presencia del grupo etilo, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en su interacción con dianas moleculares y sus propiedades generales en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C16H19NO |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
1-[4-(4-ethylphenoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H19NO/c1-3-13-4-8-15(9-5-13)18-16-10-6-14(7-11-16)12-17-2/h4-11,17H,3,12H2,1-2H3 |
Clave InChI |
STIZWHYRVMAUBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B12501302.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid](/img/structure/B12501314.png)
![1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)



![(E)-2-[4-[4-[(3-Nitrobenzyl)oxy]benzylidene]-2,5-dioxoimidazolidin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B12501377.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
